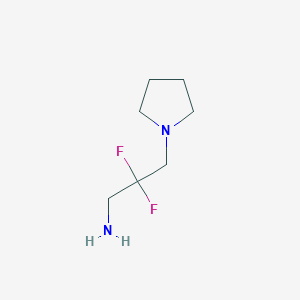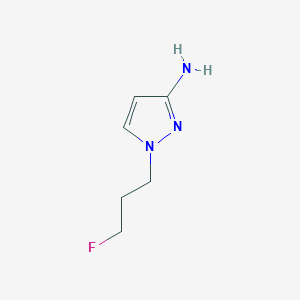
1-Chloro-2,2,3,5-tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2,3,5-tetramethylhexane is an organic compound with the molecular formula C10H21Cl. It is a chlorinated derivative of hexane, characterized by the presence of a chlorine atom and four methyl groups attached to the hexane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,5-tetramethylhexane can be synthesized through the chlorination of 2,2,3,5-tetramethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often conducted in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,2,3,5-tetramethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 2,2,3,5-tetramethylhexane using reducing agents like zinc-copper couple in the presence of alcohol.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles in polar solvents like water or alcohols.
Reduction: Zinc-copper couple and ethanol are commonly used.
Major Products
Substitution: Depending on the nucleophile, products like 2,2,3,5-tetramethylhexanol or 2,2,3,5-tetramethylhexanenitrile can be formed.
Reduction: The major product is 2,2,3,5-tetramethylhexane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2,3,5-tetramethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2,3,5-tetramethylhexane involves its interaction with nucleophiles and reducing agents. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic substitution reactions. In reduction reactions, the chlorine atom is replaced by hydrogen, resulting in the formation of the corresponding hydrocarbon.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2,2,5,5-tetramethylhexane
- 2-Chloro-2,3,5,5-tetramethylhexane
- 1-Bromo-2,2,3,5-tetramethylhexane
Uniqueness
1-Chloro-2,2,3,5-tetramethylhexane is unique due to the specific positioning of the chlorine atom and the methyl groups, which influence its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis.
Eigenschaften
Molekularformel |
C10H21Cl |
|---|---|
Molekulargewicht |
176.72 g/mol |
IUPAC-Name |
1-chloro-2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-8(2)6-9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
INCUPNNNCNQOAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)C(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


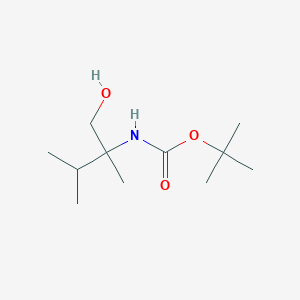
![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
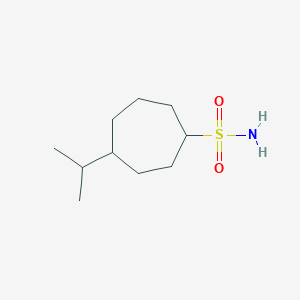
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13175347.png)


![Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13175365.png)
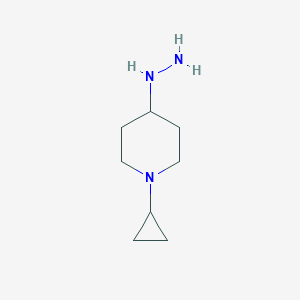
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)
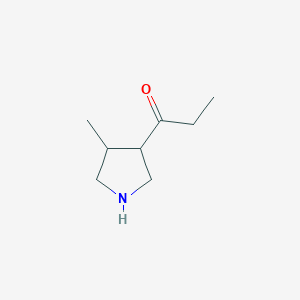
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
